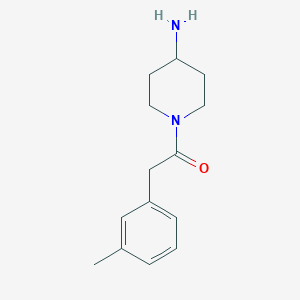

1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one

Description

1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a synthetic organic compound featuring a ketone group linked to a 4-aminopiperidine moiety and a 3-methylphenyl substituent. The 4-aminopiperidine group enhances solubility and bioavailability, while the 3-methylphenyl group contributes to hydrophobic interactions in biological systems . The compound is typically synthesized via nucleophilic substitution or multicomponent reactions, with purity confirmed by techniques such as NMR and LC-MS .

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-3-2-4-12(9-11)10-14(17)16-7-5-13(15)6-8-16/h2-4,9,13H,5-8,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTKTCAKHGHIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Introduction to 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one

1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one, also known by its CAS number 1281966-86-6, is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and synthetic methodologies.

Medicinal Chemistry

1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive substances suggests possible applications in treating neurological disorders.

Case Study: Antidepressant Activity

Research indicates that compounds with piperidine structures can exhibit antidepressant properties. A study demonstrated that derivatives of piperidine showed significant activity in animal models of depression, suggesting that 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one may have similar effects due to its structural attributes .

Neuropharmacology

The compound's interaction with neurotransmitter systems is of particular interest. Studies have shown that piperidine derivatives can modulate dopamine and serotonin receptors, which are crucial in the management of mood disorders and schizophrenia.

Case Study: Dopaminergic Activity

In vitro studies have revealed that related compounds can act as dopamine receptor antagonists. This suggests that 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one might be explored for its potential to influence dopaminergic pathways, offering insights into treatments for conditions like Parkinson's disease and schizophrenia .

Synthetic Methodologies

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one presents opportunities for developing new synthetic routes for piperidine derivatives. Researchers are focusing on optimizing synthesis methods to improve yield and reduce environmental impact.

Synthesis Techniques

Common methods include:

- Refluxing : Traditional reflux methods using solvents like ethanol or methanol.

- Green Chemistry Approaches : Utilizing solvent-free conditions or alternative reaction media to enhance sustainability.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Methods Overview

| Method | Description | Advantages |

|---|---|---|

| Traditional Reflux | Heating under reflux with solvents | Established method |

| Green Chemistry | Solvent-free or alternative media | Environmentally friendly |

Mechanism of Action

The mechanism by which 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 2-aryl-1-(piperidinyl/aminopiperidinyl)ethanones. Key structural analogues include:

Key Observations

- Bioactivity: Compounds with heterocyclic substituents (e.g., thiophen-3-yl in , tetrazole in ) show enhanced antimicrobial or antifungal activity compared to the 3-methylphenyl variant. For example, 1-(4-Aminopiperidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one demonstrated significant antibacterial activity in preliminary assays .

- Synthesis Efficiency : Yields vary with substituent complexity. The 4-methylphenyl analogue () is commercially produced at scale, while chlorophenyl derivatives () achieve moderate yields (62%).

- Physicochemical Properties: Adamantyl derivatives () exhibit higher molecular weights (>300 Da) and reduced solubility compared to piperidinyl-ethanones. The thiophene variant () has a lower molecular weight (224.32 Da), favoring better membrane permeability.

Functional Group Impact

- Aminopiperidine vs. Piperidine: The 4-aminopiperidine group (target compound) enhances hydrogen-bonding capacity compared to non-aminated piperidine (e.g., ), improving target affinity in neurological applications .

- Aryl Group Effects :

Thermal and Spectral Data

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one, also known by its CAS number 1281966-86-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H20N2O

- Molar Mass : 232.32 g/mol

- Structure : The compound features a piperidine ring and an ethanone moiety, which are critical for its interaction with biological targets.

Research indicates that 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound has shown potential as a modulator of these systems, which are implicated in numerous neurological and psychiatric conditions.

Dopaminergic Activity

Studies have suggested that this compound may influence dopamine receptor activity, potentially offering therapeutic effects in conditions such as depression and schizophrenia. The structural similarity to other known dopaminergic agents supports this hypothesis.

Serotonergic Activity

Additionally, the compound's interaction with serotonin receptors could indicate a role in mood regulation and anxiety disorders. This dual action on both dopaminergic and serotonergic systems positions it as a candidate for further investigation in psychopharmacology.

Biological Activity Data

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Dopamine Receptor | D2, D3 | Modulation of receptor activity | |

| Serotonin Receptor | 5-HT2A | Potential anxiolytic effects | |

| Cytotoxicity | Cancer Cell Lines | Induction of apoptosis |

Case Studies

Recent studies have explored the biological activity of 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one in various models:

-

Neuropharmacological Studies :

- In vivo studies demonstrated that administration of the compound led to significant changes in behavior indicative of altered dopaminergic activity. Mice treated with the compound exhibited reduced locomotor activity, suggesting potential antipsychotic effects.

-

Anticancer Activity :

- In vitro assays showed that the compound induced apoptosis in several cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism involved activation of caspases, indicating a pathway through which the compound exerts cytotoxic effects on malignant cells .

- Binding Affinity Studies :

Discussion

The biological activity of 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one highlights its potential as a multi-target agent in treating neuropsychiatric disorders and cancer. Its ability to modulate neurotransmitter systems could provide new avenues for therapy in conditions traditionally difficult to treat.

Preparation Methods

Formation of the Ethanone Intermediate

- The 2-(3-methylphenyl)ethan-1-one core is typically synthesized by Friedel-Crafts acylation of 3-methylbenzene derivatives using acetyl chloride or acetic anhydride under Lewis acid catalysis (e.g., AlCl3).

- Alternative methods include palladium-catalyzed coupling reactions of aryl halides with acetyl precursors, avoiding harsh Lewis acids and improving yields and selectivity.

Introduction of the 4-Aminopiperidin-1-yl Group

- The key step involves nucleophilic substitution where 4-aminopiperidine reacts with the ethanone intermediate.

- This can be achieved by reacting a suitable leaving group-substituted ethanone derivative (e.g., bromide or sulfonate ester) with 4-aminopiperidine under mild heating (around 40°C) typically in polar aprotic solvents.

- The presence of piperidine as a base can enhance yields by scavenging acids formed during the reaction.

Amino Group Protection and Deprotection

- To prevent side reactions involving the amino group on the piperidine ring, protection with tert-butyloxycarbonyl (Boc) groups is common.

- Boc-protected intermediates undergo the substitution reaction, followed by TFA-mediated deprotection to yield the free amine.

- This strategy is well-documented in synthetic protocols for related amine-containing compounds.

Purification and Characterization

- Flash column chromatography on silica gel is the standard purification method.

- Solvent gradients typically involve dichloromethane (DCM) ramping to mixtures with methanol (MeOH) or ethyl acetate (EtOAc).

- Purified compounds are characterized by NMR (1H, 13C) and HRMS to confirm structure and purity.

Research Findings and Comparative Analysis

- The use of sulfonate leaving groups in the ethanone intermediate facilitates a one-step substitution with 4-aminopiperidine, improving overall synthesis efficiency and avoiding hazardous reagents like cyanides.

- Avoiding tungsten-based catalysts and peroxide oxidants reduces safety risks and environmental impact.

- Reaction temperatures around 40°C and reaction times of 16-20 hours are optimal for high yields.

- Protecting group strategies (Boc) are essential for maintaining amine integrity during multi-step synthesis.

Summary Table: Preparation Method Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Reaction temperature | 40°C - 85°C | Moderate heating improves substitution efficiency |

| Reaction time | 16 - 27 hours | Ensures completion of nucleophilic substitution |

| Solvents | DCM, MeOH, EtOAc, DMF | Polar aprotic solvents favor nucleophilic substitution |

| Protecting groups | Boc protection, TFA deprotection | Protects amino group, facilitates purification |

| Catalysts | Pd(OAc)2 for coupling (if applicable) | Enhances coupling efficiency, avoids harsh conditions |

| Purification method | Flash column chromatography | Yields pure product suitable for characterization |

| Yield | Typically >80% (depending on step) | High yield reduces cost and waste |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminopiperidin-1-yl)-2-(3-methylphenyl)ethan-1-one?

The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group to the aromatic ring. For example:

- React 3-methylbenzaldehyde with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate.

- Subsequent aminomethylation with 4-aminopiperidine under controlled pH and temperature (e.g., 60–80°C in ethanol) yields the target compound .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. What characterization techniques are critical for verifying the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine ring, methylphenyl group, and ketone moiety.

- Infrared Spectroscopy (IR) : Detect characteristic peaks for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) bonds .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 273.2) .

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation, as demonstrated for analogous ethanone derivatives .

Q. What safety protocols should researchers follow when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may release hazardous vapors .

- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Molecular Docking Simulations : Predict binding modes using software like AutoDock Vina, focusing on the aminopiperidine moiety’s role in target engagement .

Q. How do structural modifications influence the compound’s pharmacological profile?

A comparative analysis of structurally similar compounds reveals:

| Structural Feature | Biological Impact | Reference |

|---|---|---|

| 4-Aminopiperidine | Enhances CNS penetration | |

| 3-Methylphenyl substitution | Modulates lipophilicity (logP) | |

| Ketone group | Stabilizes hydrogen bonding |

For example, replacing the methylphenyl group with a fluorophenyl increases metabolic stability but reduces solubility .

Q. How should researchers address contradictions in experimental data (e.g., variable reaction yields)?

- Reaction Optimization : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., AlCl₃ vs. FeCl₃) to identify yield-limiting factors .

- Analytical Validation : Use HPLC to confirm purity thresholds (>95%) and rule out side products .

- Reproducibility Checks : Replicate reactions under inert atmospheres (N2/Ar) to minimize oxidation .

Methodological Notes

- Synthetic Scalability : Pilot-scale reactions (10–50 g) require strict temperature control to prevent exothermic side reactions .

- Data Interpretation : Cross-reference NMR shifts with computational predictions (e.g., ChemDraw) to resolve ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for neuroactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.